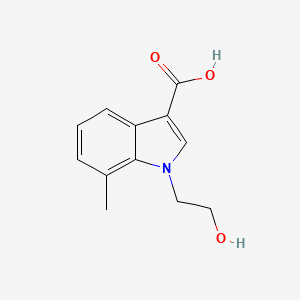
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a hydroxyethyl group at the 1-position, a methyl group at the 7-position, and a carboxylic acid group at the 3-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core
-
Fischer Indole Synthesis:
Reactants: Phenylhydrazine, aldehyde or ketone
Conditions: Acidic medium (e.g., hydrochloric acid), heat
Product: Indole core
-
Functional Group Transformations:
-
Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide.
Reactants: Indole derivative, ethylene oxide
Conditions: Basic medium (e.g., sodium hydroxide), room temperature
Product: 1-(2-Hydroxyethyl)indole derivative
-
Carboxylic Acid Group Introduction: The carboxylic acid group can be introduced through oxidation of a methyl group at the 3-position.
Reactants: 1-(2-Hydroxyethyl)-7-methylindole, oxidizing agent (e.g., potassium permanganate)
Conditions: Acidic medium, heat
Product: this compound
-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Products: Oxidized derivatives, such as carboxylic acids and ketones
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Basic medium, room temperature
Products: Reduced derivatives, such as alcohols and amines
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted derivatives, such as halogenated indoles and aminoindoles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Nucleophiles: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated indoles, aminoindoles
科学研究应用
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry:
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies of enzyme mechanisms and protein-ligand interactions.
Fluorescent Probes: Modified to create fluorescent probes for imaging and detection of biological molecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Therapeutic Agents: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry:
Material Science: Used in the development of advanced materials, such as polymers and coatings, with specific properties.
Agriculture: Investigated for its potential as a plant growth regulator and pesticide.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Nucleic Acids: Intercalation into DNA or RNA to affect gene expression and replication.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
1-Methylindole-3-carboxylic acid: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
7-Methylindole-3-carboxylic acid: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness:
- The presence of both hydroxyethyl and carboxylic acid groups in 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid imparts unique chemical properties, such as increased solubility in water and the ability to form hydrogen bonds. These properties enhance its potential applications in various fields, including drug development and material science.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-7-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-2-4-9-10(12(15)16)7-13(5-6-14)11(8)9/h2-4,7,14H,5-6H2,1H3,(H,15,16) |
InChI 键 |
DWQKPAOLJDFFNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CN2CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




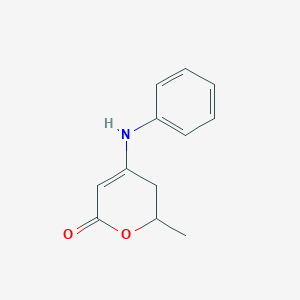
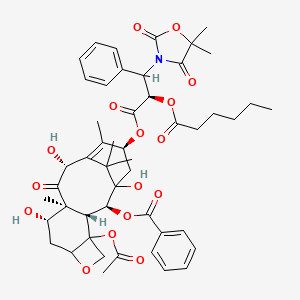
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)
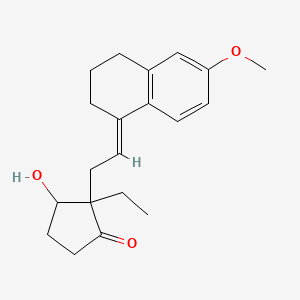
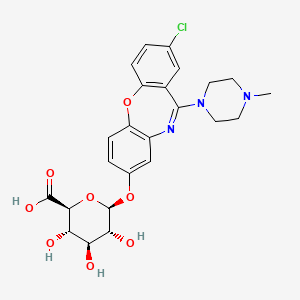
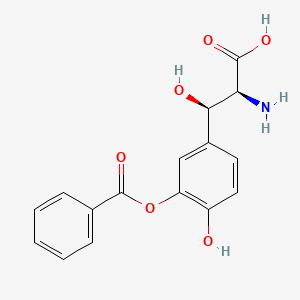

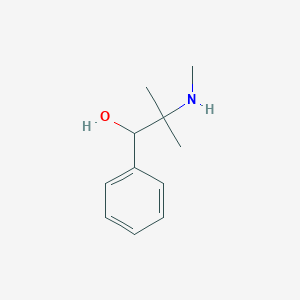
![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

